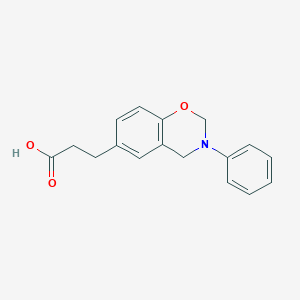
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another method involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . Solvent-free microwave thermolysis has also been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .
Industrial Production Methods
the use of solvent-free microwave thermolysis and Mannich condensation suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound’s neuroprotective effects are linked to its ability to modulate neurotransmitter receptors and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-benzo[e][1,3]oxazine
Uniqueness
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
918303-71-6 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)9-7-13-6-8-16-14(10-13)11-18(12-21-16)15-4-2-1-3-5-15/h1-6,8,10H,7,9,11-12H2,(H,19,20) |
InChI-Schlüssel |
ULCQIZOCJMLVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)CCC(=O)O)OCN1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















